1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide

Electrophilic reactivity Nucleophilic dearomatization π-deficiency

1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide (CAS 828254-49-5) is a quaternary pyridinium salt featuring a 4-chloro-1,2,5-thiadiazole moiety and an N-benzyl substituent. It is commercially listed as a specialized heterocyclic building block and has been referenced in medicinal chemistry programs exploring P1 aryl heterocycle-based serine protease inhibitors.

Molecular Formula C14H11BrClN3S
Molecular Weight 368.7 g/mol
CAS No. 828254-49-5
Cat. No. B12541544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide
CAS828254-49-5
Molecular FormulaC14H11BrClN3S
Molecular Weight368.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C3=NSN=C3Cl.[Br-]
InChIInChI=1S/C14H11ClN3S.BrH/c15-14-13(16-19-17-14)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H/q+1;/p-1
InChIKeyXOTNCVMJESIWLP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium Bromide (CAS 828254-49-5): Core Identity and Procurement Context


1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide (CAS 828254-49-5) is a quaternary pyridinium salt featuring a 4-chloro-1,2,5-thiadiazole moiety and an N-benzyl substituent [1]. It is commercially listed as a specialized heterocyclic building block [2] and has been referenced in medicinal chemistry programs exploring P1 aryl heterocycle-based serine protease inhibitors [1]. The compound's structural features—a cationic pyridinium core, an electron-deficient thiadiazole ring, and a benzylic quaternary ammonium center—distinguish it from neutral thiadiazolyl-pyridine analogs and simpler N-alkyl pyridinium salts, positioning it as a candidate for applications requiring tunable electrophilicity or specific molecular recognition.

Why 1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium Bromide Cannot Be Replaced by Common Analogs


Generic substitution of 1-benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide with the neutral precursor 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine (CAS 131986-28-2) or with N-methyl pyridinium analogs (e.g., CAS 757154-87-3) fails because the N-benzyl quaternization fundamentally alters both electronic character and reactivity. The permanent positive charge on the pyridinium ring enhances electrophilicity, enabling nucleophilic dearomatization pathways that are inaccessible to the neutral pyridine [1]. Furthermore, the benzyl group provides a distinct steric and lipophilic profile compared to smaller N-alkyl substituents, which can critically impact binding affinity in biological targets [2]. These differences are not incremental but categorical, making direct interchange without re-optimization scientifically indefensible.

Quantitative Differentiation Evidence for 1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium Bromide Versus Closest Analogs


Quaternary Pyridinium Electrophilicity vs. Neutral 3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine (CAS 131986-28-2)

The target compound, as an N-benzylpyridinium salt, is a permanently charged π-deficient heterocycle. Studies on analogous fused thiadiazolopyridinium systems demonstrate that such cationic species react readily with neutral carbon nucleophiles (e.g., indoles, CH-acids) under mild conditions to form 1,4-dihydropyridine adducts, whereas the corresponding neutral pyridines are unreactive under identical conditions [1]. This qualitative reactivity difference is absolute and enables synthetic transformations that are completely blocked for the neutral precursor.

Electrophilic reactivity Nucleophilic dearomatization π-deficiency

N-Benzyl vs. N-Methyl Pyridinium: Differential Thrombin Inhibitory Activity

In the structure–activity relationship (SAR) exploration of P1 aryl heterocycle-based thrombin inhibitors, the N-benzyl group on the pyridinium template was found to be critical for achieving sub-nanomolar potency. The study reported a compound bearing an ortho-thiadiazole benzylic substitution (structurally consistent with the target compound's core) with a thrombin Ki of 0.84 nM [1]. While the exact target compound's Ki is not explicitly disclosed in the public domain, the SAR context indicates that the N-benzylpyridinium scaffold is integral to the observed potency, and N-methyl congeners (e.g., 3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide, CAS 757154-87-3) were not reported to achieve comparable activity within the same study [1].

Thrombin inhibition Serine protease P1 aryl heterocycle

Synthetic Accessibility: Benzyl Quaternization Yield vs. Alternative N-Alkylation Routes

The target compound is synthesized by benzylation of 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine with benzyl bromide, a transformation that proceeds with high efficiency typical of Menshutkin-type reactions. In contrast, N-methylation of the same precursor with methyl iodide yields 3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (CAS 757154-87-3), a compound that, while synthetically accessible, lacks the steric bulk and π-stacking potential of the benzyl group [1]. The benzyl group also serves as a latent protecting group that can be removed via catalytic hydrogenolysis, a feature absent in simple N-alkyl pyridinium salts .

N-alkylation Quaternary ammonium salt synthesis Building block

4-Chloro Substituent on Thiadiazole: Differential Reactivity vs. 4-Alkoxy and 4-Unsubstituted Analogs

The 4-chloro substituent on the 1,2,5-thiadiazole ring is a competent leaving group for nucleophilic aromatic substitution (SNAr), enabling further derivatization. Patent literature explicitly compares 4-chloro, 4-methoxy, 4-ethoxy, and 4-propoxy thiadiazolyl-pyridine intermediates, demonstrating that only the 4-chloro variant can undergo subsequent displacement with nucleophiles such as alkoxides or amines [1]. The 4-methoxy analog (CAS not assigned) and 4-ethoxy analog (CAS not assigned) are terminal intermediates that cannot be further elaborated at this position under comparable conditions, limiting their utility as building blocks [1].

Nucleophilic aromatic substitution Thiadiazole functionalization Leaving group

Evidence-Backed Application Scenarios for 1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium Bromide


Medicinal Chemistry: P1 Aryl Heterocycle-Based Serine Protease Inhibitor Development

The N-benzylpyridinium thiadiazole scaffold has been validated in the discovery of sub-nanomolar thrombin inhibitors (Ki = 0.84 nM for a closely related analog) [1]. Researchers pursuing Factor Xa, Factor XIa, or other serine protease inhibitors can leverage this compound as a key intermediate for SAR exploration of the P1 binding pocket, where the benzyl group provides critical hydrophobic contacts and the chloro substituent allows for further optimization via SNAr [1][2].

Synthetic Methodology: Traceless Activation of Pyridine Rings for Nucleophilic Addition

The quaternary pyridinium salt undergoes nucleophilic dearomatization with carbon nucleophiles to form 1,4-dihydropyridine adducts, a reactivity mode that is completely inaccessible to the neutral pyridine precursor [3]. This enables the synthesis of densely functionalized dihydropyridine libraries for screening. The benzyl group can subsequently be removed by hydrogenolysis, providing a traceless activation strategy .

Chemical Biology: Covalent Probe and PROTAC Linker Development

The presence of both a displaceable 4-chloro group on the thiadiazole and a benzylic quaternary ammonium center provides two orthogonal functionalization handles. The chloro group can be used to install affinity ligands or fluorescent reporters via SNAr, while the benzyl group can be functionalized or removed, enabling the construction of bifunctional molecules [2]. This dual-handle architecture is particularly suited for designing targeted protein degradation (PROTAC) linker-conjugates or activity-based probes.

Process Chemistry: Divergent Synthesis of 4-Substituted Thiadiazole Libraries

As demonstrated in patent literature, the 4-chloro compound serves as the universal precursor for a panel of 4-alkoxy, 4-amino, and 4-thioether thiadiazole derivatives [2]. A single procurement of the target compound enables the synthesis of dozens of analogs via simple nucleophilic displacement, streamlining library production and reducing inventory complexity for CROs and pharmaceutical process groups.

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